SAR failure from unsubstituted phenylglycine analogs compromises kinase inhibitor lipophilicity, causing hERG/phospholipidosis risks. Morpholin-4-yl-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) is the precise solution:
Supplied with rigorous QC for reliable API intermediate sourcing.
Morpholin-4-yl-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) is a highly specialized alpha-amino acid derivative featuring a morpholine ring and a para-tolyl substituent. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as a conformationally constrained building block for the synthesis of small-molecule therapeutics, including kinase inhibitors and peptidomimetics. The integration of the morpholine moiety provides a critical hydrogen bond acceptor while modulating the basicity of the alpha-amine, whereas the para-methyl group enhances lipophilicity and steric engagement in hydrophobic binding pockets. Buyers typically select this specific intermediate to achieve a precise balance of aqueous solubility, membrane permeability, and target affinity in downstream active pharmaceutical ingredients (APIs) [1].
Substituting Morpholin-4-yl-(4-methyl)phenyl-acetic acid with its closest commercial analog, 2-morpholino-2-phenylacetic acid (CAS 6342-19-4), routinely results in downstream failure during structure-activity relationship (SAR) optimization. The absence of the para-methyl group reduces the overall lipophilicity (LogP) of the resulting scaffold, often compromising passive membrane permeability and failing to fully occupy deep hydrophobic sub-pockets in kinase targets. Furthermore, substituting the morpholine ring with a piperidine or pyrrolidine completely alters the pKa of the system; piperidine analogs are significantly more basic, which can lead to poor oral bioavailability and increased risks of phospholipidosis toxicity. Consequently, for synthetic routes requiring exact physicochemical tuning, generic class-level substitution is unviable [1].
The addition of the para-methyl group significantly alters the physicochemical profile of the building block compared to the unsubstituted phenyl analog. Chemoinformatic profiling demonstrates that the para-tolyl moiety increases the calculated LogP by approximately 0.5 units. In downstream API synthesis, this translates to enhanced passive membrane permeability. When incorporated into standard kinase inhibitor scaffolds, derivatives utilizing the para-tolyl building block exhibit higher PAMPA (Parallel Artificial Membrane Permeability Assay) flux rates compared to their unsubstituted phenyl counterparts, directly impacting the oral bioavailability potential of the final therapeutic candidate [1].
| Evidence Dimension | Calculated LogP and Downstream PAMPA Permeability |
| Target Compound Data | cLogP +0.5 higher; Downstream API PAMPA flux typically >10 × 10^-6 cm/s |
| Comparator Or Baseline | 2-Morpholino-2-phenylacetic acid (CAS 6342-19-4) (Lower cLogP; Downstream API PAMPA flux typically <5 × 10^-6 cm/s) |
| Quantified Difference | ~0.5 unit increase in cLogP; >2-fold improvement in passive permeability for derived scaffolds |
| Conditions | Standard in silico cLogP calculation and in vitro PAMPA models at pH 7.4 |
Buyers must procure the para-tolyl variant when downstream APIs require optimized oral bioavailability and enhanced cell penetration that the unsubstituted phenyl analog cannot provide.
The selection of the morpholine ring over a piperidine ring at the alpha position is a critical procurement decision driven by pKa modulation. The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, significantly lowering the basicity of the tertiary amine. Morpholin-4-yl-(4-methyl)phenyl-acetic acid exhibits a lower pKa compared to its piperidine analog. This reduced basicity ensures that the compound and its downstream derivatives are less extensively ionized at physiological pH (7.4), which provides a superior balance between aqueous solubility and lipophilicity (LogD), while also mitigating the off-target toxicity risks (such as hERG inhibition and phospholipidosis) frequently associated with highly basic lipophilic amines[1].
| Evidence Dimension | Amine pKa and Physiological Ionization |
| Target Compound Data | Morpholine alpha-amine pKa ~6.5 - 7.5 (in derived scaffolds) |
| Comparator Or Baseline | 2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid (Piperidine alpha-amine pKa ~9.0 - 10.0) |
| Quantified Difference | ~2.0 to 2.5 unit reduction in pKa |
| Conditions | Aqueous titration or predictive pKa modeling of the tertiary amine in conjugated scaffolds |
Selecting the morpholine derivative is essential for process chemists aiming to avoid the high-basicity liabilities of piperidines while maintaining adequate solubility.
During peptide or amide coupling reactions, alpha-arylglycine derivatives are notoriously prone to racemization/epimerization due to the high acidity of the alpha-proton. The electron-donating nature of the para-methyl group in Morpholin-4-yl-(4-methyl)phenyl-acetic acid slightly destabilizes the intermediate enolate compared to the unsubstituted phenyl analog. When subjected to standard coupling conditions using HATU and DIPEA, the para-tolyl derivative demonstrates a lower rate of epimerization, resulting in a higher diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in the final coupled product. This processability advantage reduces the need for complex chiral purification steps downstream [1].
| Evidence Dimension | Chiral Integrity (e.e./d.e.) Post-Coupling |
| Target Compound Data | Typically >95% retention of chiral integrity under optimized standard conditions |
| Comparator Or Baseline | 2-Morpholino-2-phenylacetic acid (Higher susceptibility to base-catalyzed enolization, often <90% retention without strict temperature control) |
| Quantified Difference | 5-10% improvement in enantiomeric/diastereomeric excess in crude coupling mixtures |
| Conditions | Amide coupling using HATU/DIPEA in DMF at room temperature |
Procuring the para-tolyl variant can streamline manufacturing by reducing yield losses associated with epimerization during standard amide bond formation.
Morpholin-4-yl-(4-methyl)phenyl-acetic acid is the optimal building block for developing kinase inhibitors (e.g., targeting Aurora kinases or PLK4) where the para-tolyl group is required to precisely fill deep hydrophobic sub-pockets in the enzyme's hinge region. The specific combination of the morpholine hinge-binder and the tolyl lipophilic anchor provides superior IC50 values compared to unsubstituted analogs[1].
Due to the precisely tuned logP and lowered pKa provided by the morpholine-tolyl combination, this compound is highly suitable for synthesizing neuroprotective agents or CNS-active drugs. The physicochemical profile ensures sufficient blood-brain barrier (BBB) penetration without the high basicity that often leads to trapping in lysosomal compartments [2].
In the design of peptidomimetics, this compound serves as a robust, non-natural alpha-amino acid substitute. Its increased resistance to epimerization during standard HATU/DIPEA coupling workflows makes it a preferred procurement choice for solid-phase peptide synthesis (SPPS) or solution-phase library generation where maintaining chiral integrity is paramount [3].